Silver p-toluenesulfonate

Analytical Chemistry Gas Detection Photostability

Silver salts are not universally interchangeable-AgNO₃ introduces extreme light sensitivity that degrades detection tapes, while AgOTf alters solid-state architecture in crystalline materials. Silver p-toluenesulfonate resolves these constraints: • 5× longer white background retention vs. AgNO₃ in phosphine/arsine detection tapes, preserving field-deployment accuracy • Dinuclear Ag(I) coordination for [2+2] photocycloaddition scaffolds (cf. mononuclear AgOTf complexes) • Inert tosylate counterion enables clean halide abstraction without nucleophilic interference in multi-step syntheses • Lamellar SO₃-bridged Ag(I) arrays validated for host-guest, amine-intercalation & anion-pillaring frameworks Supplied at ≥98% purity with global logistics support.

Molecular Formula C7H8AgO3S
Molecular Weight 280.07 g/mol
CAS No. 16836-95-6
Cat. No. B096825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver p-toluenesulfonate
CAS16836-95-6
Molecular FormulaC7H8AgO3S
Molecular Weight280.07 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.[Ag]
InChIInChI=1S/C7H8O3S.Ag/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10);
InChIKeyBRYKBDMLJJLFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver p-Toluenesulfonate Specifications


Silver p-toluenesulfonate (AgOTs, CAS 16836-95-6) is an organosilver salt consisting of a silver(I) cation paired with the p-toluenesulfonate (tosylate) anion. It typically appears as a white to off-white crystalline powder with a molecular weight of 279.06–280.07 g/mol and is soluble in water and polar organic solvents including acetonitrile, acetone, and alcohols . The compound exhibits a melting point of 264–266°C (decomposition) and is characterized by a layered solid-state structure wherein silver ions are bridged by sulfonate oxygen atoms, forming infinite lamellar arrays [1]. Commercial material is typically available at ≥98–99% purity . The tosylate anion is weakly coordinating and significantly less nucleophilic than halides, acetates, or nitrates, which underpins many of its specialized applications in organic synthesis and materials science [2].

Weakly coordinating silver salt
Tosylate counterion is less nucleophilic than halides, acetate, or nitrate; supports halide abstraction without competing nucleophilic interference
Layered solid-state architecture
Infinite SO₃-bridged Ag(I) lamellar array; structurally analogous to zirconium phosphonates for intercalation research
Crystalline powder, water/polar-solvent soluble
Compatible with acetonitrile, acetone, and alcohol-based research workflows

Why Silver p-Toluenesulfonate Cannot Be Replaced


Silver salts are not universally interchangeable reagents; the counterion dictates solubility, coordination behavior, nucleophilicity, light stability, and performance in specific analytical and synthetic applications. Silver p-toluenesulfonate exhibits distinct behavior compared to silver nitrate, silver triflate, silver acetate, and silver benzoate across multiple experimentally validated dimensions. Substituting AgOTs with silver nitrate introduces extreme light sensitivity that compromises quantitative detection tape longevity [1][2]. Replacing it with silver triflate alters solid-state photoreactivity and supramolecular architecture, as demonstrated in head-to-head comparative studies [3]. In MALDI-MS analysis of nonpolar polymers, AgOTs yields fundamentally different ionization outcomes compared to silver benzoate and silver trifluoroacetate [4]. The following quantitative evidence documents these non-interchangeable performance characteristics.

AgOTs (Target)
White background retention ~5× longer in hydride detection tapes; moderate light sensitivity enables extended storage
Silver Nitrate
Extreme light sensitivity may compromise quantitative optical density measurements and reduce tape shelf life
AgOTs (Target)
Dinuclear [Ag₂(C₇H₇SO₃)₂(L)₄] coordination motif in solid-state photoreactive complexes
Silver Triflate
Mononuclear [Ag(CF₃SO₃)(L)₂] architecture; supramolecular outcome may shift despite identical photoconversion efficiency
AgOTs (Target)
Does not yield clear [M + Ag]⁺ ion distribution for polybutadiene MALDI-MS with DHB matrix; context-dependent ionization behavior
Silver Benzoate
Clear [M + Ag]⁺ ion distribution for polybutadiene; cationization outcome may differ by polymer class and matrix selection

Silver p-Toluenesulfonate Quantitative Evidence


Photostability vs. Silver Nitrate

Silver p-toluenesulfonate demonstrates significantly superior photostability compared to silver nitrate when employed as a coloring reagent in hydride gas detection tapes. Under identical illumination conditions, the AgOTs-coated tape retains its white background approximately five times longer than the AgNO₃-coated tape [1][2]. This differentiation is explicitly documented in both primary literature and patent claims. The enhanced light resistance directly addresses the principal failure mode of silver nitrate-based detection systems, where premature darkening of the tape background compromises quantitative optical density measurements and reduces shelf life [1].

Photostability vs. AgNO₃
Head-to-head
~5× longer white background retention under ~1500 lx illumination in hydride detection tapes
Supports extended storage life and maintained quantitative accuracy in phosphine/arsine monitoring
AgNO₃ tapes darken prematurely, compromising optical density measurements
Analytical Chemistry Gas Detection Photostability Silver Salts

Solid-State Photoreactivity vs. Silver Triflate

In a direct head-to-head comparative study, silver p-toluenesulfonate and silver triflate were each complexed with the identical ester-functionalized reactant molecule trans-1-(4-methylbenzoate)-2-(4-pyridyl)ethylene. Both complexes undergo quantitative [2+2] photocycloaddition upon UV exposure to yield the identical head-to-head photoproduct rctt-1,2-bis(4-methylbenzoate)-3,4-bis(4-pyridyl)cyclobutane [1]. However, the two silver salts produce structurally distinct supramolecular architectures: Ag(CF₃SO₃) forms [Ag(CF₃SO₃)(1)₂]·CH₃CN, whereas AgOTs forms a dinuclear [Ag₂(C₇H₇SO₃)₂(1)₄] complex [1]. This demonstrates that while both reagents can achieve quantitative photoconversion, they are not interchangeable in crystal engineering applications where the specific coordination geometry and packing motif dictate material properties.

Photoreactivity vs. AgOTf
Head-to-head
Both quantitative [2+2] photocycloaddition; AgOTs forms dinuclear complex, AgOTf forms mononuclear complex
Coordination geometry divergence matters for crystal engineering and supramolecular architecture selection
Identical photoproduct but structurally distinct silver coordination environments
Solid-State Photochemistry Coordination Chemistry Cycloaddition Crystal Engineering

Weakly Coordinating Tosylate Anion

The tosylate anion in silver p-toluenesulfonate is significantly less nucleophilic than common silver salt counterions including halides (Cl⁻, Br⁻, I⁻), acetate, and nitrate [1]. This property classifies AgOTs as a weakly coordinating silver salt, making it particularly effective for generating reactive cationic species and facilitating halide abstraction without competing nucleophilic interference. In halide-abstraction reactions, AgOTs readily reacts with alkyl halides or metal–halide complexes, precipitating insoluble silver halides (AgCl, AgBr, AgI) as a thermodynamic driving force while delivering the tosylate anion in a form that does not participate in subsequent nucleophilic pathways [1].

Weakly Coordinating Anion
Class-level
Tosylate (OTs⁻) significantly less nucleophilic than halides, acetate, and nitrate
Reported property supports halide abstraction workflows without competing nucleophilic interference
Qualitative property difference; no single numerical metric
Coordination Chemistry Halide Abstraction Cation Generation Counterion Effects

MALDI-MS Behavior vs. Silver Benzoate

In a systematic comparison of four silver salts as cationizing agents for MALDI-TOFMS analysis of polybutadiene (PB), silver p-toluenesulfonate (AgTS) failed to produce a clear [M + Ag]⁺ ion distribution, a result shared with silver nitrate but contrasting with silver benzoate (AgBz), which gave a clear ion distribution, and silver trifluoroacetate (AgTFA), which produced only silver cluster ions [1][2]. The study attributed this performance difference to the relative acidity of the conjugate acid of each silver salt versus the matrix (2,5-dihydroxybenzoic acid, DHB): clear [M + Ag]⁺ distributions were obtained only when the silver salt's conjugate acid was less acidic than the matrix [1]. This negative result is valuable for method selection: researchers should avoid AgOTs for PB analysis but may find utility for other polymer classes where this specific cation transfer behavior is advantageous.

MALDI-MS vs. AgBz
Head-to-head
No clear [M + Ag]⁺ distribution for polybutadiene (similar to AgNO₃); AgBz gives clear distribution
Method context: avoid AgOTs for PB/DHB MALDI-MS; cationization behavior is polymer-class dependent
Outcome linked to conjugate acid acidity relative to DHB matrix
Mass Spectrometry MALDI-TOFMS Polymer Analysis Cationization Agents

Preserved Sensitivity in Hydride Detection

The enhanced light stability of silver p-toluenesulfonate in hydride detection tapes does not come at the cost of reduced analytical sensitivity. Comparative testing demonstrates that the detection sensitivity of AgOTs-coated tapes for phosphine and arsine is nearly equal to that of AgNO₃-coated tapes [1][2]. This performance equivalence is critical: it validates AgOTs as a direct functional replacement that preserves quantitative accuracy while eliminating the operational limitation of premature photodegradation inherent to silver nitrate formulations.

Sensitivity vs. AgNO₃
Head-to-head
Detection sensitivity for phosphine and arsine nearly equal to AgNO₃ reference
Reported performance equivalence: photostability gain does not reduce analytical sensitivity
No statistically significant sensitivity difference reported
Analytical Chemistry Gas Detection Sensitivity Method Validation

Layered Solid-State Structure

Single-crystal X-ray diffraction reveals that silver p-toluenesulfonate forms an infinite lamellar (layered) array wherein silver(I) centers are bridged by sulfonate (SO₃) oxygen atoms, yielding a well-defined two-dimensional coordination network [1][2]. This layered architecture is structurally analogous to the widely studied zirconium phosphonates and enables intercalation chemistry with guest molecules such as long-chain amines [1]. The structural characterization was validated by powder X-ray diffraction, confirming that single-crystal data are representative of the bulk material [1]. This property distinguishes AgOTs from many other silver salts that do not adopt extended layered structures.

Layered Solid-State Structure
Class-level
Infinite lamellar array: SO₃-bridged Ag(I) centers form 2D coordination network, validated by SC-XRD and PXRD
Supports intercalation and host-guest chemistry research; structurally analogous to zirconium phosphonates
Bulk material representative of single-crystal data per PXRD confirmation
Materials Chemistry Layered Solids Crystal Structure Intercalation

Silver p-Toluenesulfonate Application Scenarios


Extended-Stability Hydride Detection Tapes

Based on the 5× longer white background retention documented in comparative studies [1][2], silver p-toluenesulfonate is the preferred coloring reagent for manufacturing phosphine and arsine detection tapes intended for field deployment or extended storage. The preserved detection sensitivity ensures analytical accuracy is not compromised by the enhanced photostability.

Dinuclear Silver Photoreactive Materials

Researchers engineering crystalline materials for solid-state [2+2] photocycloaddition should select AgOTs when a dinuclear silver coordination environment is desired, as established by the head-to-head comparison with silver triflate [3]. The quantitative photoconversion efficiency makes both salts viable, but the structural divergence mandates informed selection based on targeted supramolecular architecture.

Halide Abstraction with Weakly Coordinating Anion

Synthetic transformations requiring silver-mediated halide abstraction without introducing nucleophilic counterions that could interfere with subsequent steps are best served by AgOTs rather than silver nitrate or silver acetate [4]. The precipitation of insoluble silver halides provides the thermodynamic driving force while the tosylate anion remains largely inert toward electrophilic intermediates.

Layered Coordination Network Synthesis

Materials scientists developing layered silver-containing frameworks for host-guest chemistry, amine intercalation, or anion-pillaring applications should procure AgOTs based on its experimentally validated lamellar structure [5]. The infinite SO₃-bridged Ag(I) array provides a structural platform analogous to zirconium phosphonates but with the unique reactivity profile of silver(I) centers.

Application
Selection Property
Validation Focus
Extended-stability hydride detection tapes
Photostability profile
White background retention time under illumination; comparative sensitivity vs. AgNO₃
Dinuclear silver photoreactive materials
Coordination geometry
Dinuclear vs. mononuclear Ag(I) architecture; photoconversion efficiency
Halide abstraction with weakly coordinating anion
Counterion nucleophilicity
Absence of competing nucleophilic pathways; silver halide precipitation efficiency
Layered coordination network synthesis
Lamellar solid-state structure
Interlayer spacing and guest intercalation capacity; PXRD structural fidelity

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